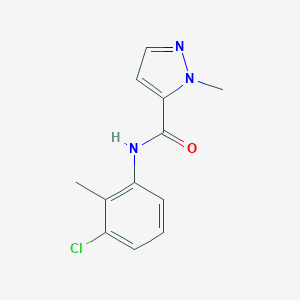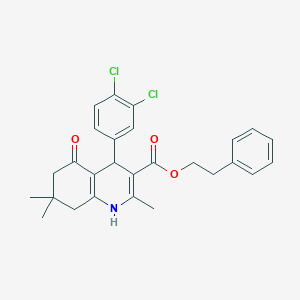![molecular formula C18H14BrNO3S B333118 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE](/img/structure/B333118.png)
5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromine, hydroxyl, methoxy, and thiazolone, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE typically involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted thiazolone derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties. The presence of the thiazolone ring and other functional groups can interact with biological targets, leading to potential therapeutic applications.
Medicine
The compound may be investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors can be explored for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
作用機序
The mechanism of action of 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE would depend on its specific application. In general, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazolone ring and other functional groups allows for specific binding interactions, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
- 5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
- 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE lies in the specific combination of functional groups and the thiazolone ring. The presence of the bromine atom and the methoxy group can influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C18H14BrNO3S |
|---|---|
分子量 |
404.3 g/mol |
IUPAC名 |
(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14BrNO3S/c1-10-3-5-11(6-4-10)18-20-17(22)15(24-18)8-12-7-13(19)9-14(23-2)16(12)21/h3-9,21H,1-2H3/b15-8- |
InChIキー |
YZQBJASSZSVUTI-NVNXTCNLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=C(C(=CC(=C3)Br)OC)O)/S2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=CC(=C3O)OC)Br)S2 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C(=CC(=C3)Br)OC)O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B333035.png)
![3-(biphenyl-4-yl)-5-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B333036.png)
![(4Z)-2-(4-fluorophenyl)-4-[(2-methoxy-5-nitroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B333037.png)
![Propyl 2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333038.png)


![Ethyl 4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B333041.png)
![2-[1-benzyl-2-oxo-2-(2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B333044.png)
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B333047.png)
![2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B333048.png)

![2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B333051.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B333057.png)
![methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333058.png)
